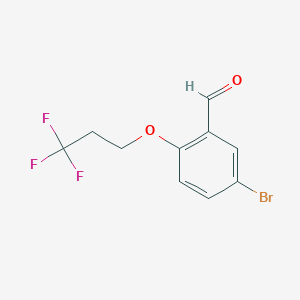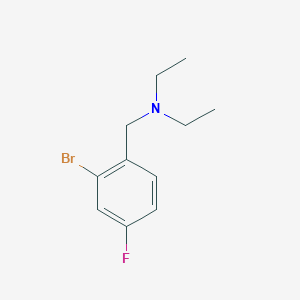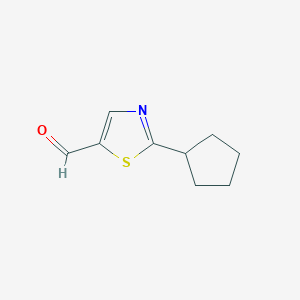
2-Ciclopentiltiazol-5-carbaldehído
Descripción general
Descripción
Synthesis Analysis
2-Cyclopentylthiazole-5-carbaldehyde is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. It can be synthesized from (2-Cyclopentylthiazol-5-yl)methanol .Molecular Structure Analysis
The molecular formula of 2-Cyclopentylthiazole-5-carbaldehyde is C9H11NOS . It has a molecular weight of 181.25 g/mol .Aplicaciones Científicas De Investigación
Aplicaciones antidiabéticas
Dada la actividad biológica de los derivados de tiazol en la regulación de los procesos metabólicos, el 2-Ciclopentiltiazol-5-carbaldehído podría utilizarse en la creación de fármacos antidiabéticos. Su influencia en el metabolismo de la glucosa podría conducir a tratamientos innovadores para el manejo de la diabetes.
Cada una de estas aplicaciones representa un campo de estudio único donde This compound puede contribuir significativamente. La investigación y el desarrollo en curso pueden descubrir aún más usos para este versátil compuesto químico .
Mecanismo De Acción
Pharmacokinetics
- CTC is soluble in ethanol, methanol, chloroform, and ethyl acetate but insoluble in water. Its distribution within the body and tissue compartments requires further study. Details about its metabolism are currently unavailable. The compound’s excretion pathways remain uncharacterized.
Análisis Bioquímico
Biochemical Properties
2-Cyclopentylthiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic and nucleophilic substitution reactions, which are crucial for its biochemical activity . It interacts with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiazole-containing compounds. The interaction between 2-Cyclopentylthiazole-5-carbaldehyde and thiazole synthase is characterized by the formation of a covalent bond, which facilitates the enzyme’s catalytic activity .
Cellular Effects
2-Cyclopentylthiazole-5-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases . This compound also impacts gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . Additionally, 2-Cyclopentylthiazole-5-carbaldehyde affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopentylthiazole-5-carbaldehyde involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 2-Cyclopentylthiazole-5-carbaldehyde can modulate gene expression by binding to DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopentylthiazole-5-carbaldehyde can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that 2-Cyclopentylthiazole-5-carbaldehyde can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Cyclopentylthiazole-5-carbaldehyde vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Cyclopentylthiazole-5-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it can enhance the activity of enzymes involved in the biosynthesis of thiazole-containing compounds, thereby increasing the production of these metabolites .
Transport and Distribution
The transport and distribution of 2-Cyclopentylthiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of 2-Cyclopentylthiazole-5-carbaldehyde in target tissues, enhancing its biochemical effects .
Subcellular Localization
2-Cyclopentylthiazole-5-carbaldehyde exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes . The subcellular localization of 2-Cyclopentylthiazole-5-carbaldehyde is essential for its role in regulating cellular functions .
Propiedades
IUPAC Name |
2-cyclopentyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-6-8-5-10-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSFYFKOLMWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
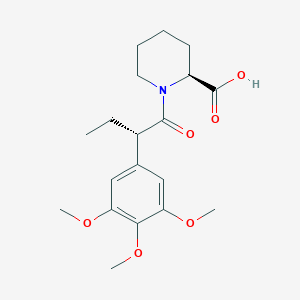
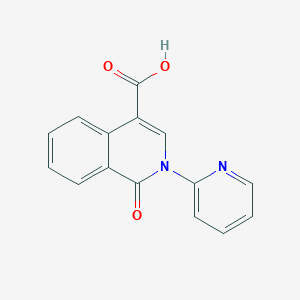

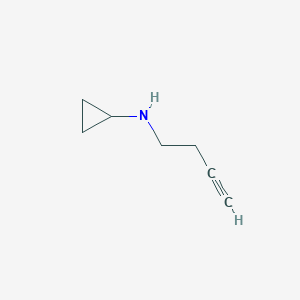

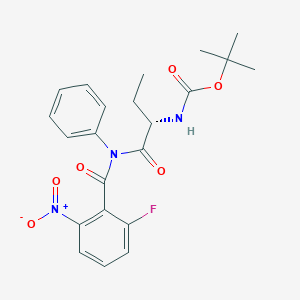
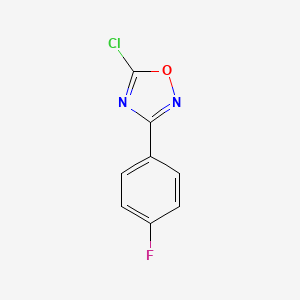
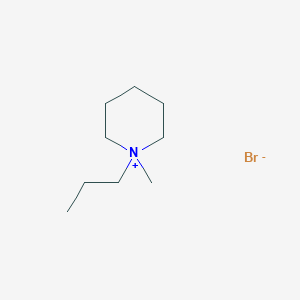
amine](/img/structure/B1453553.png)
